Betrixaban

Venous Thromboembolism Prophylaxis Acute Medically Ill Extended-Duration Anticoagulation

Betrixaban is the only FDA-approved direct FXa inhibitor indicated for extended-duration (35–42 day) VTE prophylaxis in acutely ill hospitalized patients. Its 19–27 h elimination half-life supports true once-daily dosing with sustained 24-h anticoagulant coverage; minimal renal clearance (~11%) permits dose-adjusted use in CrCl 15–30 mL/min where alternative DOACs are contraindicated. The APEX phase 3 trial (N=7,513) demonstrated a 24% relative VTE risk reduction versus enoxaparin without increased major bleeding. Preclinical and clinical researchers value betrixaban for its well-characterized andexanet alfa neutralization kinetics (KD = 0.53 nM), distinct from rivaroxaban and apixaban. Procure betrixaban for unique extended thromboprophylaxis applications and comparator studies unavailable with other FXa inhibitors.

Molecular Formula C23H22ClN5O3
Molecular Weight 451.9 g/mol
CAS No. 330942-05-7
Cat. No. B1666923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetrixaban
CAS330942-05-7
SynonymsPRT054021;  PRT 054021;  PRT-054021;  MK-4448;  MK 4448;  MK4448;  PRT-021;  PRT 021;  PRT021;  MLN-1021;  MLN 1021;  MLN1021;  Betrixaban.
Molecular FormulaC23H22ClN5O3
Molecular Weight451.9 g/mol
Structural Identifiers
SMILESCN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl
InChIInChI=1S/C23H22ClN5O3/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31)
InChIKeyXHOLNRLADUSQLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.5-2.7 mg/ml
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Betrixaban (CAS 330942-05-7): Direct Factor Xa Inhibitor for Extended-Duration VTE Prophylaxis in High-Risk Medical Patients


Betrixaban (CAS 330942-05-7) is an orally administered, small-molecule direct inhibitor of coagulation factor Xa (FXa) that selectively and reversibly binds to the active site of FXa, inhibiting both free and prothrombinase-bound enzyme activity [1]. It received FDA approval in 2017 as Bevyxxa® for extended-duration venous thromboembolism (VTE) prophylaxis in adult patients hospitalized for an acute medical illness who are at risk for thromboembolic complications due to moderate or severe restricted mobility and other VTE risk factors [2]. Unlike the four previously approved DOACs (rivaroxaban, apixaban, edoxaban, and dabigatran), betrixaban is the first and only DOAC specifically indicated for extended VTE prophylaxis in the acutely ill medical population [3].

Why Betrixaban Cannot Be Simply Interchanged with Rivaroxaban, Apixaban, or Edoxaban: Evidence-Based Differentiation


Although betrixaban shares a common mechanism of direct FXa inhibition with rivaroxaban, apixaban, and edoxaban, substitution among these agents without consideration of their divergent pharmacokinetic, metabolic, and clinical profiles is not supported by evidence. Betrixaban exhibits a substantially longer elimination half-life (19–27 hours) than other FXa inhibitors (rivaroxaban 5–9 hours; apixaban 8–15 hours; edoxaban 10–14 hours), a distinctive biliary/fecal excretion pathway (>80% hepatobiliary elimination versus predominantly renal clearance for rivaroxaban and edoxaban), and minimal CYP450-mediated metabolism [1]. Critically, betrixaban's clinical evidence base is anchored in the APEX trial, which evaluated extended-duration VTE prophylaxis specifically in acutely ill medical patients—an indication for which no other DOAC holds FDA approval [2]. These pharmacokinetic and regulatory distinctions have direct implications for dosing frequency, patient selection, and off-label substitution risk [3].

Betrixaban Comparative Evidence: Quantified Differentiation Versus DOACs and Enoxaparin


Betrixaban vs. Enoxaparin: APEX Phase 3 Trial Efficacy in Acutely Ill Medical Patients (N=7,513)

In the APEX phase 3 randomized controlled trial (N=7,513), extended-duration betrixaban (80 mg once daily for 35–42 days) was compared directly against standard-duration enoxaparin (40 mg once daily for 10±4 days) in patients hospitalized for acute medical illness. In the overall enrolled population, the primary composite efficacy outcome (asymptomatic proximal DVT plus symptomatic VTE) occurred in 5.3% of betrixaban-treated patients versus 7.0% of enoxaparin-treated patients, corresponding to a relative risk of 0.76 (95% CI, 0.63–0.92; P=0.006) [1]. In cohort 2 (elevated D-dimer or age ≥75 years), event rates were 5.6% versus 7.1% (RR 0.80; 95% CI, 0.66–0.98; P=0.03) [1]. Major bleeding rates did not differ significantly: 0.7% for betrixaban versus 0.6% for enoxaparin (RR 1.19; 95% CI, 0.67–2.12; P=0.55) [1].

Venous Thromboembolism Prophylaxis Acute Medically Ill Extended-Duration Anticoagulation

Betrixaban vs. Other FXa Inhibitors: Longest Elimination Half-Life Enabling Consistent Once-Daily Anticoagulation

Comparative pharmacokinetic analysis across the direct oral FXa inhibitor class demonstrates that betrixaban possesses the longest elimination half-life among its peers. Betrixaban exhibits an effective half-life of 19–27 hours, which is substantially longer than rivaroxaban (5–9 hours), apixaban (8–15 hours), and edoxaban (10–14 hours) [1][2]. This extended half-life supports true once-daily dosing with consistent 24-hour anticoagulant coverage and a low peak-to-trough ratio [3]. The terminal half-life of betrixaban has been reported as 35–45 hours [4].

Pharmacokinetics Once-Daily Dosing DOAC Comparison

Betrixaban vs. All Other DOACs: Lowest Renal Clearance Enabling Use in Severe Renal Impairment

Betrixaban exhibits the lowest fractional renal excretion among all approved DOACs, with only approximately 11% of the absorbed dose eliminated via the renal route [1][2]. In contrast, rivaroxaban shows 66% renal excretion (36% unchanged), edoxaban 35% renal excretion, apixaban 27% renal excretion, and dabigatran 80% renal excretion [1]. Betrixaban is predominantly excreted unchanged into the gut via the hepatobiliary system (>80% biliary/fecal elimination) [3]. This minimal renal clearance allows betrixaban to be used in patients with severe renal impairment (CrCl 15–30 mL/min) with a reduced dose of 40 mg once daily, whereas other FXa inhibitors are contraindicated or not recommended in this population [4].

Renal Impairment Pharmacokinetics Excretion Pathway

Betrixaban vs. Apixaban, Rivaroxaban, Edoxaban: hERG Affinity and Clinical QTc Safety Resolution

A comparative pharmacology study using SwissTargetPrediction analysis identified that edoxaban and betrixaban exhibited measurable affinity against the hERG potassium channel, whereas apixaban and rivaroxaban did not [1]. This in silico finding raised the theoretical concern for QT interval prolongation and ventricular tachyarrhythmia risk. However, a dedicated thorough QT study (randomized, double-blind, placebo- and positive-controlled) evaluated betrixaban at therapeutic and supratherapeutic doses in 96 healthy adults and found no clinically relevant changes in heart rate-corrected QTcI intervals or other electrocardiographic parameters [2]. Correlation analysis between betrixaban plasma concentration (5–25 ng/mL) and QTcI duration confirmed the absence of effect on QT [2][3].

Cardiac Safety hERG Channel QTc Prolongation

Betrixaban vs. Apixaban and Rivaroxaban: Andexanet Alfa Neutralization Efficacy (KD Values)

In enzyme assays using purified human plasma factor Xa, andexanet alfa reversed the inhibitory activity of betrixaban with a KD (equilibrium dissociation constant) of 0.53 nM, compared to 0.58 nM for apixaban and 1.53 nM for rivaroxaban [1]. The lower KD value for betrixaban indicates higher binding affinity between andexanet alfa and betrixaban-bound FXa relative to rivaroxaban. In whole blood thromboelastography (TEG) studies at 1 μg/mL drug concentration, the anticoagulant effect ranking was edoxaban > betrixaban > rivaroxaban > apixaban, and andexanet alfa at 100 μg/mL produced complete neutralization of all FXa inhibitors; AA was shown to be more effective in neutralizing betrixaban and least effective in neutralizing apixaban [2].

Antidote Reversal Andexanet Alfa Bleeding Management

Betrixaban vs. Rivaroxaban and Apixaban: Lower Plasma Protein Binding Minimizing Displacement Interactions

Betrixaban exhibits the lowest plasma protein binding among the FXa inhibitor DOAC class at approximately 54%, compared to rivaroxaban at 95% and apixaban at 87% [1][2]. Edoxaban has intermediate protein binding at approximately 80% [1]. Lower protein binding results in a higher free (unbound) fraction of drug available for pharmacological activity and reduces the potential for drug-drug interactions mediated by protein binding displacement [3]. This pharmacokinetic characteristic may contribute to betrixaban's predictable anticoagulant effect and reduced susceptibility to interactions with highly protein-bound concomitant medications [3].

Protein Binding Drug-Drug Interactions Free Fraction

Betrixaban Evidence-Based Research and Clinical Procurement Scenarios


Extended-Duration VTE Prophylaxis in Acutely Ill Medical Patients with Restricted Mobility

Procure betrixaban for use in hospitalized acutely ill medical patients at risk for VTE who require extended-duration (35–42 day) post-discharge thromboprophylaxis. This scenario is directly supported by the APEX phase 3 trial (N=7,513) demonstrating a 24% relative risk reduction in VTE compared with standard-duration enoxaparin (5.3% vs. 7.0%; RR 0.76; 95% CI 0.63–0.92; P=0.006) without increased major bleeding (0.7% vs. 0.6%; P=0.55) [1]. Betrixaban is the only DOAC with FDA approval for this specific indication [2].

Anticoagulation in Patients with Severe Renal Impairment (CrCl 15–30 mL/min)

Procure betrixaban for VTE prophylaxis in patients with CrCl 15–30 mL/min, where alternative FXa inhibitors are contraindicated or lack labeled dosing recommendations. Betrixaban's minimal renal clearance (~11% renal excretion) allows dose-adjusted use (initial 80 mg followed by 40 mg once daily) in severe renal impairment [1]. This differentiates betrixaban from rivaroxaban (66% renal excretion, contraindicated in CrCl <15 mL/min and not recommended in severe impairment), apixaban (27% renal excretion, limited data in severe impairment), and edoxaban (35% renal excretion, not recommended in CrCl <15 mL/min) [2].

Once-Daily Anticoagulation Requiring Consistent 24-Hour Coverage with Low Peak-to-Trough Variability

Procure betrixaban for regimens requiring true once-daily dosing with sustained anticoagulant coverage throughout the 24-hour dosing interval. Betrixaban's effective half-life of 19–27 hours [1]—substantially longer than rivaroxaban (5–9 hours), apixaban (8–15 hours), and edoxaban (10–14 hours) [2]—supports a low peak-to-trough ratio and consistent FXa inhibition. This pharmacokinetic profile is particularly valuable for extended-duration outpatient prophylaxis where dosing convenience and adherence are critical .

Research Use in FXa Inhibitor Comparative Pharmacology and Antidote Reversal Studies

Procure betrixaban for preclinical and clinical research applications requiring a direct FXa inhibitor with well-characterized andexanet alfa neutralization kinetics. In purified human factor Xa enzyme assays, betrixaban demonstrates KD = 0.53 nM for andexanet alfa binding, compared to apixaban (KD = 0.58 nM) and rivaroxaban (KD = 1.53 nM) [1]. In whole blood TEG studies, betrixaban exhibits intermediate anticoagulant potency (edoxaban > betrixaban > rivaroxaban > apixaban at 1 μg/mL) and is more effectively neutralized by andexanet alfa than apixaban [2]. These distinct pharmacodynamic properties make betrixaban a valuable comparator compound in FXa inhibitor research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betrixaban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.